molecular formula C5H2Br2NO- B12326028 4-Pyridinol, 3,5-dibromo-, ion(1-)

4-Pyridinol, 3,5-dibromo-, ion(1-)

Cat. No.: B12326028
M. Wt: 251.88 g/mol
InChI Key: MXBBVOSRBZCCOD-UHFFFAOYSA-M
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Description

4-Pyridinol, 3,5-dibromo-, ion(1-) is a chemical compound with the molecular formula C5H3Br2NO It is a derivative of pyridinol, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinol, 3,5-dibromo-, ion(1-) typically involves the bromination of 4-pyridinol. The reaction is carried out by treating 4-pyridinol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 5 positions on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of 4-Pyridinol, 3,5-dibromo-, ion(1-) may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over the reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinol, 3,5-dibromo-, ion(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridinol compounds .

Scientific Research Applications

4-Pyridinol, 3,5-dibromo-, ion(1-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinol, 3,5-dibromo-, ion(1-) involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the hydroxyl group at the 4-position can form hydrogen bonds, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methoxypyridine-N-oxide
  • 3,5-Dibromo-2-pyridinol
  • 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid

Uniqueness

4-Pyridinol, 3,5-dibromo-, ion(1-) is unique due to the specific positioning of the bromine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C5H2Br2NO-

Molecular Weight

251.88 g/mol

IUPAC Name

3,5-dibromopyridin-4-olate

InChI

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)/p-1

InChI Key

MXBBVOSRBZCCOD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(C=N1)Br)[O-])Br

Origin of Product

United States

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